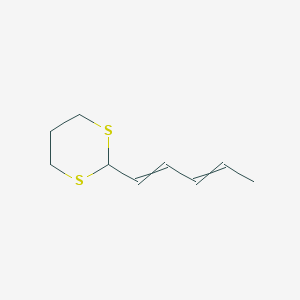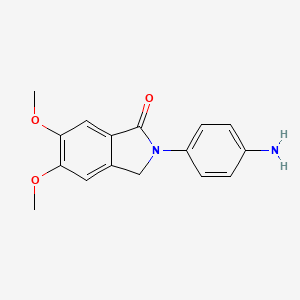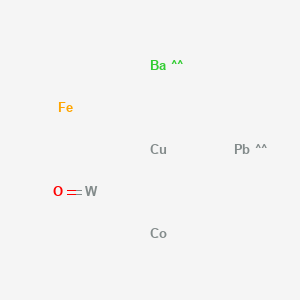
Pubchem_71347618
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71347618 is a chemical compound listed in the PubChem database, which is a public repository for chemical structures, biological activities, and biomedical annotations. This compound is part of a vast collection of chemical information that serves as a key resource for scientists, students, and the public.
Chemical Reactions Analysis
Pubchem_71347618 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pubchem_71347618 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules. In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets or pathways. In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mechanism of Action
The mechanism of action of Pubchem_71347618 involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. For example, this compound may bind to a particular enzyme or receptor, modulating its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved in the compound’s mechanism of action would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Pubchem_71347618 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with related chemical structures or similar biological activities For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity or biological effects
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers in various fields. By comparing it with similar compounds, scientists can better understand its unique properties and potential uses. Further research into this compound will continue to uncover new insights and applications for this intriguing compound.
Properties
CAS No. |
192134-71-7 |
|---|---|
Molecular Formula |
BaCoCuFeOPbW |
Molecular Weight |
723 g/mol |
InChI |
InChI=1S/Ba.Co.Cu.Fe.O.Pb.W |
InChI Key |
ALBVALGJJHGNAA-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Fe].[Co].[Cu].[Ba].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



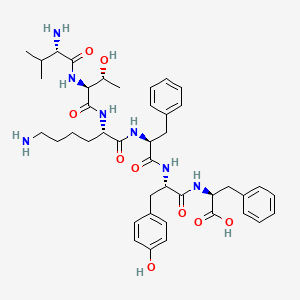

![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
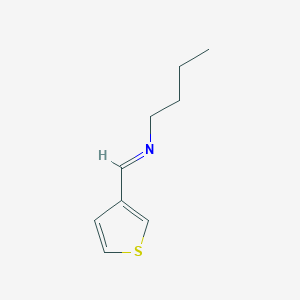
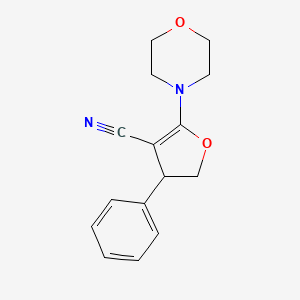
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
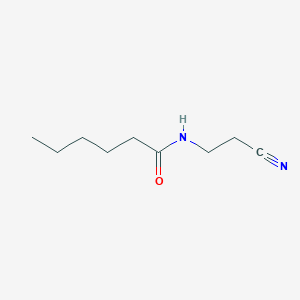
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

